2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid
Overview
Description
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is a complex organic compound belonging to the class of benzimidazoles. This compound is characterized by a pyrido[1,2-a]benzimidazole core structure, which is known for its potential biological activities, particularly in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid typically involves multiple steps. The starting material, 2-cyanomethyl benzimidazole, is reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form a series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazole derivatives . These intermediates are then subjected to further reactions, including chlorination and amination, to yield the final product .
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its potential anticancer activity, it is being investigated for use in cancer treatment.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Further research is needed to fully elucidate the detailed molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4′,5′:2,3]pyrido[1,2-a]benzimidazole
Uniqueness
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is unique due to its specific structural features, such as the presence of a cyano group and a sulfanyl-acetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Biological Activity
The compound 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid is a derivative of pyrido[1,2-a]benzimidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[1,2-a]benzimidazole core with a cyano and acetic acid moiety, contributing to its diverse biological activities.
Anticancer Properties
Research indicates that compounds derived from pyrido[1,2-a]benzimidazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: A study published in Journal of Medicinal Chemistry demonstrated that a related benzimidazole derivative significantly reduced tumor growth in xenograft models of non-small-cell lung carcinoma (NSCLC) . The compound acted through the induction of apoptosis and inhibition of angiogenesis.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings: In a comparative study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers in cellular models.
Example: A study indicated that treatment with this class of compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), causing cell cycle disruption.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
- Modulation of Signaling Pathways: Interference with pathways such as NF-kB and MAPK that regulate inflammation and cell survival.
Data Summary Table
Properties
IUPAC Name |
2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-6-10-9(7-22-8-14(20)21)5-13(19)18-12-4-2-1-3-11(12)17-15(10)18/h1-5,17H,7-8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVYFKKJFSXYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)CSCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331284 | |
Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670077 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
680986-99-6 | |
Record name | 2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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